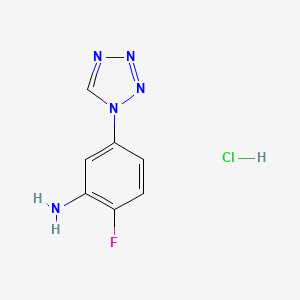

2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride

Description

Historical Context and Discovery

The foundation for understanding 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride traces back to the pioneering work of Swedish chemist J.A. Bladin in 1885 at the University of Uppsala, who first prepared tetrazole compounds during investigations of dicyanophenylhydrazine reactions. Bladin's discovery that the action of nitrous acid on dicyanophenylhydrazine led to the formation of a compound with the formula C8H5N5 marked the beginning of tetrazole chemistry. The historical significance of this discovery becomes evident when considering that Bladin proposed the name "tetrazole" for the new ring structure in 1886 and succeeded in preparing tetrazole itself by 1892 through various synthetic reactions starting with carboxylic acid produced from his phenylcyanotetrazole.

The development of substituted tetrazole derivatives, including fluorinated aniline variants such as 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride, represents a natural progression from these foundational discoveries. The compound's registration under Chemical Abstracts Service number 1432680-18-6 reflects its modern synthetic accessibility and research relevance. The incorporation of fluorine substitution at the 2-position of the aniline ring combined with tetrazole substitution at the 5-position demonstrates the sophisticated synthetic strategies that have evolved from Bladin's original observations.

The historical trajectory from simple tetrazole synthesis to complex multi-substituted derivatives illustrates the maturation of heterocyclic chemistry as a discipline. Contemporary synthetic approaches to tetrazole-containing compounds like 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride utilize multicomponent reaction strategies that were unknown during Bladin's era, yet build upon the fundamental understanding of tetrazole stability and reactivity established in those early investigations.

Significance in Heterocyclic Chemistry

2-Fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride occupies a distinguished position within heterocyclic chemistry due to its incorporation of the tetrazole moiety, which represents one of the most nitrogen-rich stable heterocyclic systems. Tetrazoles are characterized by their five-membered ring structure containing four nitrogen atoms and one carbon atom, making them the heterocycles with the highest nitrogen content among stable compounds, as pentazoles are highly explosive even at low temperatures. The structural complexity of this compound is enhanced by the presence of both electron-withdrawing fluorine substitution and the electron-rich aniline nitrogen functionality.

The tetrazole ring system in 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride exists in tautomeric forms, with the 1H-tetrazole tautomer being predominant in solution while the 2H-tautomer is more stable in the gas phase. This tautomeric behavior contributes to the compound's chemical versatility and potential for diverse intermolecular interactions. The tetrazole group's ability to act as a metabolically stable isostere for carboxylic acid groups has been a primary driving force for continual research in this area.

The significance of this compound extends to its potential for forming extensive hydrogen bonding networks. Tetrazoles can undergo up to four hydrogen bonding interactions with their four nitrogen sigma-lone pairs, creating possibilities for complex molecular recognition events. The spatial arrangement of these lone pairs in a planar configuration allows for orthogonal hydrogen bond formation, distinguishing tetrazoles from carboxylic acid isosteres in their binding capabilities. The addition of fluorine substitution further modulates the electronic properties of the aromatic system, potentially enhancing binding affinity through additional electrostatic interactions.

| Property | 2-Fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline | Free Base | Hydrochloride Salt |

|---|---|---|---|

| Chemical Abstracts Service Number | 924871-22-7 | 1432680-18-6 | |

| Molecular Formula | C7H6FN5 | C7H7ClFN5 | |

| Molecular Weight | 179.16 | 215.62 | |

| InChI Key | SWUDDHHJYLWCJV-UHFFFAOYSA-N | IYUWKPUNZCQIFZ-UHFFFAOYSA-N |

Position in Tetrazole-Based Chemical Research

Within the broader landscape of tetrazole-based chemical research, 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride represents an important example of how structural modification can enhance the properties of tetrazole-containing compounds. The field of tetrazole chemistry has expanded significantly since the initial discoveries, with more than twenty United States Food and Drug Administration-approved drugs now containing 1H- or 2H-tetrazole substituents. This compound's unique structural features position it within current research trends focusing on bioisosterism and metabolic stability enhancement.

The research significance of this compound is amplified by the recognition that tetrazoles serve as bioisosteric replacements for carboxylic acids and amide moieties, offering several advantages including enhanced metabolic stability, improved membrane penetration due to increased lipophilicity, and superior binding affinity through multiple hydrogen bonding opportunities. The incorporation of fluorine substitution in 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride adds another dimension to these properties, as fluorine can modulate both electronic and steric characteristics of the molecule.

Contemporary tetrazole research increasingly focuses on multicomponent reaction strategies for synthesis, and compounds like 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride serve as important targets for testing and refining these methodologies. The 1,3-dipolar cycloaddition reaction between nitriles and azides represents a well-established route to 1,5-disubstituted tetrazoles, while newer approaches involving isocyanides and trimethylsilyl azide offer alternative pathways that may be relevant to the synthesis of complex substituted tetrazoles.

The compound's position in tetrazole research is further emphasized by the growing understanding of tetrazole-protein interactions. Crystal structure analyses have revealed that tetrazoles can form extended hydrogen bonding networks with multiple receptor residues, with distances typically ranging between 2.7 and 2.8 Angstroms. These interactions often involve all four nitrogen atoms of the tetrazole ring in coplanar arrangements, highlighting the unique binding characteristics that distinguish tetrazoles from other heterocyclic systems.

Research Objectives and Academic Interest

The academic interest in 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride stems from multiple research objectives that span synthetic methodology development, structure-activity relationship studies, and molecular recognition investigations. Primary research goals include understanding how the combination of fluorine substitution and tetrazole functionality affects the compound's chemical and physical properties compared to unsubstituted tetrazole derivatives or non-fluorinated analogs.

Synthetic chemistry research objectives focus on developing efficient methodologies for constructing the complex substitution pattern present in this compound. The challenge of introducing both fluorine and tetrazole substituents onto an aniline framework requires careful consideration of reaction conditions, protecting group strategies, and regioselectivity control. Academic investigations aim to optimize synthetic routes that can accommodate the electronic effects of fluorine substitution while maintaining the stability of the tetrazole ring system throughout the synthetic sequence.

Structure-activity relationship studies represent another major research objective, particularly in understanding how the specific positioning of the fluorine atom at the 2-position and the tetrazole group at the 5-position of the aniline ring influences biological activity profiles. The compound serves as a valuable probe for investigating the individual and combined contributions of these functional groups to molecular recognition events and biological target interactions.

| Research Area | Specific Objectives | Methodological Approaches |

|---|---|---|

| Synthetic Chemistry | Route optimization and methodology development | Multicomponent reactions, cycloaddition strategies |

| Structural Analysis | Tautomeric behavior and conformational studies | Nuclear magnetic resonance spectroscopy, X-ray crystallography |

| Molecular Recognition | Hydrogen bonding patterns and binding affinity | Computational modeling, crystallographic analysis |

| Chemical Biology | Target identification and mechanism studies | Biochemical assays, molecular docking studies |

Academic interest extends to computational chemistry investigations aimed at understanding the electronic structure and molecular dynamics of 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride. These studies seek to predict and rationalize the compound's behavior in various chemical environments, including its potential for forming intermolecular interactions and its stability under different conditions. The combination of experimental and theoretical approaches provides comprehensive insights into the fundamental properties that make this compound valuable for chemical research.

The compound's role as a research tool for investigating tetrazole chemistry extends to studies of metabolic stability and bioisosterism. Academic research objectives include quantifying how the presence of fluorine substitution affects the metabolic profile of tetrazole-containing compounds and understanding the mechanistic basis for any observed differences. These investigations contribute to the broader goal of developing improved drug design strategies based on tetrazole scaffolds and optimizing the balance between efficacy and metabolic stability in pharmaceutical applications.

Properties

IUPAC Name |

2-fluoro-5-(tetrazol-1-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5.ClH/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13;/h1-4H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUWKPUNZCQIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432680-18-6 | |

| Record name | 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride typically involves the reaction of 2-fluoroaniline with sodium azide and a suitable catalyst to form the tetrazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group back to an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or nitroso compounds, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects in various applications .

Comparison with Similar Compounds

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline Dihydrochloride

- Molecular Formula : C₈H₉Cl₂FN₄

- Molecular Weight : 251.09 g/mol

- CAS : 1909305-28-7

- Key Differences: Replaces the tetrazole ring with a triazole (1H-1,2,3-triazol-1-yl), reducing nitrogen content and altering hydrogen-bonding capacity. Dihydrochloride salt improves aqueous solubility compared to the monohydrochloride form of the target compound. Applications: Used in medicinal chemistry for kinase inhibitors and antimicrobial agents due to triazole’s prevalence in FDA-approved drugs .

2-Fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline (Positional Isomer)

- Molecular Formula : C₇H₆FN₅

- Molecular Weight : 179.16 g/mol (free base)

- CAS : 330841-34-4

- Key Differences :

- Tetrazole substituent at the 5-position (2H-tetrazol-5-yl) instead of the 1-position. This affects acidity (pKa) and hydrogen-bonding interactions.

- Lacks the hydrochloride salt, reducing solubility in polar solvents.

- Applications: Explored in materials science and as a ligand in catalysis due to altered electronic properties .

2-Fluoro-5-(5-Methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

2-Methoxy-4-(1H-1,2,3,4-tetrazol-5-yl)aniline Hydrochloride

- Molecular Formula : C₇H₁₅Cl₂N₃ (exact formula uncertain due to evidence ambiguity)

- Key Differences :

- Methoxy substituent (electron-donating) replaces fluorine (electron-withdrawing), altering electronic density and reactivity.

- Tetrazole at the 4-position instead of 5-position on the aniline ring, affecting regioselectivity in synthesis.

Comparative Data Table

Key Research Findings and Implications

- Bioisosteric Utility : The tetrazole ring in the target compound serves as a carboxylic acid bioisostere, improving metabolic stability in drug candidates .

- Solubility vs. Bioavailability: Hydrochloride salts (mono- vs. di-) balance solubility and lipophilicity for optimal pharmacokinetics .

- Substituent Effects : Fluorine enhances membrane permeability, while methyl groups on tetrazoles reduce oxidative metabolism .

- Synthetic Challenges : Positional isomers (1-yl vs. 5-yl tetrazole) require regioselective synthesis strategies, impacting scalability .

Biological Activity

2-Fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Chemical Formula | C7H6FN5 |

| Molecular Weight | 179.15 g/mol |

| CAS Number | 1432680-18-6 |

| IUPAC Name | 2-fluoro-5-(1H-tetrazol-1-yl)aniline hydrochloride |

| Appearance | Powder |

The biological activity of 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that the tetrazole ring may contribute to its pharmacological effects by mimicking certain biomolecules or interacting with specific receptors.

Biological Activity

Studies have demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Research has shown that 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride exhibits antimicrobial properties against various bacterial strains. In vitro assays revealed significant inhibition of growth for Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer activity. In cell line assays, it demonstrated cytotoxic effects on cancer cells, suggesting potential as an anticancer agent. Specific mechanisms include apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Recent investigations have suggested neuroprotective effects in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

-

Cytotoxicity Assay

- A study assessed the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7).

- IC50 values were found to be 15 µM for HeLa cells and 22 µM for MCF-7 cells, indicating significant anticancer potential.

-

Neuroprotection Study

- Research using a neurotoxin-induced model showed that treatment with the compound reduced neuronal apoptosis by approximately 40% compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-5-(1H-tetrazol-1-yl)aniline hydrochloride?

A plausible method involves sequential functionalization of aniline derivatives. For example:

- Step 1 : Introduce the fluorine substituent via electrophilic aromatic substitution (e.g., using HF or fluorinating agents under controlled conditions).

- Step 2 : Tetrazole ring installation via cycloaddition reactions (e.g., [1,3]-dipolar cycloaddition between nitriles and sodium azide, as seen in analogous tetrazole syntheses ).

- Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol or water). Key reagents include sodium nitrite, hydrochloric acid, and azide sources, with reaction conditions optimized for regioselectivity and yield .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Classified as a skin/eye irritant (Category 2/2A) based on structural analogs like 2-(1H-pyrazol-5-yl)aniline .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged exposure. Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .

- Emergency measures : For spills, neutralize with inert absorbents and dispose as hazardous waste .

Q. How can the compound’s structure be rigorously characterized?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm the tetrazole ring geometry and hydrochloride salt formation .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), fluorine coupling, and tetrazole ring signals (δ 8.5–9.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 228.06 for C₇H₆FN₅Cl).

- Elemental analysis : Validate stoichiometry (e.g., C, H, N, Cl percentages) .

Advanced Research Questions

Q. How can competing substitution reactions during synthesis be minimized to optimize yield?

- Temperature control : Lower temperatures (0–5°C) during nitration/azide steps reduce side reactions (e.g., di-fluorination or over-alkylation) .

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity toward the para-position relative to the amino group .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate the target compound .

Q. What is the impact of the tetrazole group’s position on biological activity in related compounds?

- Bioisosteric role : The tetrazole group mimics carboxylate in drug design, enhancing metabolic stability and bioavailability. Positional isomers (e.g., 4- vs. 5-substituted tetrazoles) exhibit varying binding affinities in enzyme inhibition studies .

- Case study : In cephalosporin analogs, 1H-tetrazol-1-yl groups at specific positions improve β-lactamase resistance .

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Dynamic effects : Tetrazole tautomerism (1H vs. 2H forms) may cause signal splitting; use variable-temperature NMR to assess equilibrium .

- pH-dependent changes : Protonation of the aniline group in D₂O vs. DMSO-d₆ alters chemical shifts. Compare spectra under standardized conditions .

- Cross-validation : Combine HPLC (retention time) with FT-IR (N-H stretching at ~3400 cm⁻¹) to confirm structural consistency .

Q. What methodologies assess the compound’s stability under varying storage conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light sensitivity : UV-vis spectroscopy tracks photooxidation of the aniline moiety; store in amber vials .

- Hygroscopicity : TGA/DSC analysis detects moisture absorption; desiccants (e.g., silica gel) are recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.